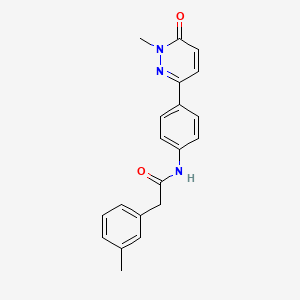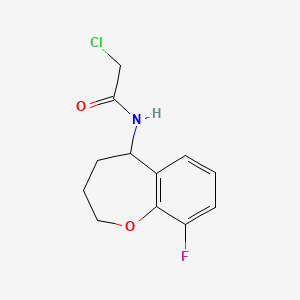![molecular formula C25H21N5O3S B2476973 2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 892291-74-6](/img/structure/B2476973.png)
2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a sophisticated and intricate molecule combining multiple functional groups, offering diverse reactivity and interaction potential. This compound's structure suggests possible applications across various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial step: : Preparation begins with the formation of the thiadiazoloquinazoline core structure. This typically involves cyclization reactions between suitable starting materials under acidic or basic conditions.
Subsequent steps: : Introduction of the benzylamino and 4-methoxybenzyl groups often involves nucleophilic substitution reactions.
Final product formation: : Involves the coupling of the carboxamide group to the core structure under peptide bond-forming conditions using reagents such as carbodiimides.
Industrial Production Methods
Large-scale synthesis requires optimization for yield and purity. Batch or continuous flow chemistry could be employed to maximize efficiency, often involving:
Use of catalysts to enhance reaction rates.
Solvent systems to maintain reactant solubility and stability.
In-line purification techniques to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, affecting its amino and methoxy functional groups.
Reduction: : Reduction reactions might alter its carboxamide or quinazoline ring structures.
Substitution: : Both electrophilic and nucleophilic substitution reactions are plausible, targeting the aromatic rings and heterocyclic core.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Substituting agents: : Can include halogens or organometallic reagents under appropriate conditions.
Major Products Formed
Depending on the reaction, products may include hydroxylated or alkylated derivatives, reduced or oxidized forms, and substituted aromatic compounds with potential variations in biological activity or chemical stability.
Scientific Research Applications
Chemistry
Catalysis: : Potential use as a catalyst or catalyst precursor in organic transformations.
Organic Synthesis: : Intermediate for synthesizing more complex structures.
Biology
Biochemical Probes: : Useful for studying enzyme interactions or signaling pathways.
Antimicrobial Agents: : May exhibit activity against a range of pathogens due to its structural diversity.
Medicine
Drug Development: : Candidate for creating therapeutic agents targeting specific biological pathways.
Industry
Material Science: : Incorporation into polymers or composites to enhance material properties.
Agriculture: : Possible use in developing agrochemicals for crop protection.
Mechanism of Action
This compound likely interacts with biological macromolecules, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, Van der Waals forces, and hydrophobic effects. Its mechanism may involve the inhibition or modulation of specific enzymes or signaling pathways crucial in disease states or biological processes.
Comparison with Similar Compounds
Compared to structurally similar compounds like quinazoline derivatives, it stands out due to its unique thiadiazoloquinazoline core, providing distinct reactivity and application potential. Similar compounds:
2-(benzylamino)quinazoline
N-(4-methoxybenzyl)quinazoline-4-carboxamide
5-oxo-5H-quinazoline
Properties
IUPAC Name |
2-(benzylamino)-N-[(4-methoxyphenyl)methyl]-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-33-19-10-7-17(8-11-19)14-26-22(31)18-9-12-20-21(13-18)28-25-30(23(20)32)29-24(34-25)27-15-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3,(H,26,31)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPKKAHJHFPFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4C(=N3)SC(=N4)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2476890.png)

![[(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine](/img/structure/B2476893.png)






![2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2476907.png)


![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2476910.png)

